2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide
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Overview
Description
2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide is an organic compound with the molecular formula C12H16ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 2-chloro group and a 2-methyl-4-phenylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methyl-4-phenylbutan-2-amine. The reaction is carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like lutidine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell wall components. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-phenylbutan-2-yl)acetamide
- 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide
- 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide
- 2-chloro-N-(4-methylbenzyl)acetamide
Uniqueness
2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClNO |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,15-12(16)10-14)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,15,16) |
InChI Key |
ARZRPLAUZCKULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)NC(=O)CCl |
Origin of Product |
United States |
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